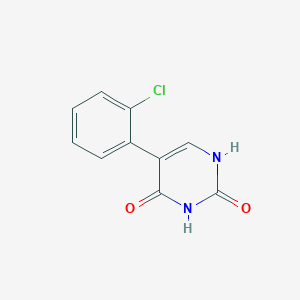
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
Übersicht
Beschreibung
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CP-2,4-DHP) is a synthetic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 247.63 g/mol and a melting point of 132-133°C. 5-CP-2,4-DHP has a variety of applications in scientific research, including as a biochemical reagent, a biological marker, an inhibitor of enzymes, and a possible therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of applications in scientific research. It has been used as a biochemical reagent, a biological marker, an inhibitor of enzymes, and a possible therapeutic agent. As a biochemical reagent, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of protein-protein interactions and the study of enzyme kinetics. As a biological marker, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to detect the presence of certain proteins or enzymes in a sample. As an inhibitor of enzymes, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to study the structure and function of enzymes. Finally, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied as a possible therapeutic agent for the treatment of certain diseases, such as cancer.
Wirkmechanismus
The exact mechanism of action of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzymes involved in protein-protein interactions. It is also thought to act as a biological marker, allowing researchers to detect the presence of certain proteins or enzymes in a sample. Finally, it is thought to act as a therapeutic agent, potentially inhibiting the growth of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzymes involved in protein-protein interactions. It is also thought to act as a biological marker, allowing researchers to detect the presence of certain proteins or enzymes in a sample. Finally, it is thought to act as a therapeutic agent, potentially inhibiting the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is its ability to act as an inhibitor of enzymes, a biological marker, and a possible therapeutic agent. This makes it a useful tool for researchers studying the structure and function of proteins, enzymes, and cancer cells. However, there are some limitations to using 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, it is not yet fully understood how it works, and its effects on biochemical and physiological processes are still being studied.
Zukünftige Richtungen
The potential future directions for 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into the development of new and improved synthesis methods for 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as new and improved methods for its use in laboratory experiments. Finally, further research could be conducted into the potential uses of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the medical field, such as the treatment of certain diseases.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)7-5-12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDHDPRJGUAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622219 | |
| Record name | 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
830346-36-6 | |
| Record name | 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

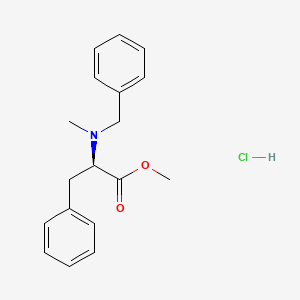
![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)
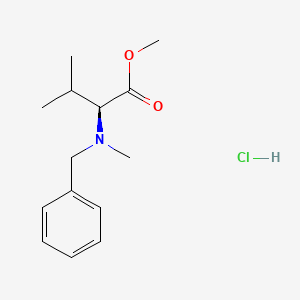
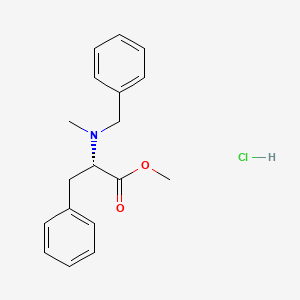
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
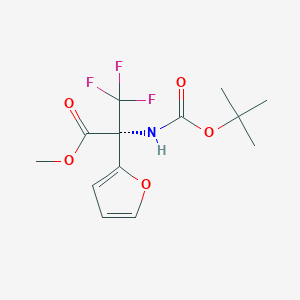
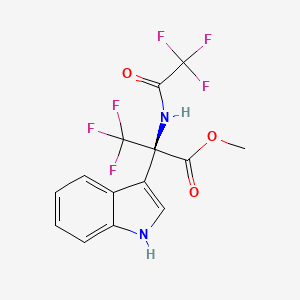
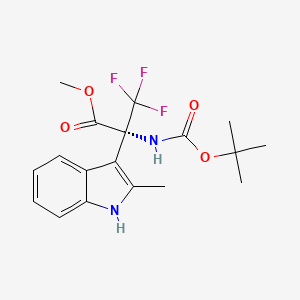
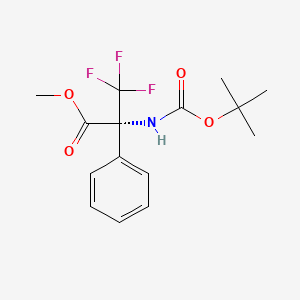
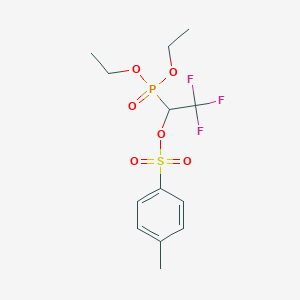
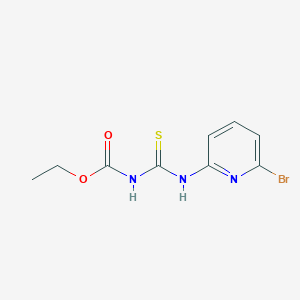
![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)
